molecular formula C21H25NO B15092615 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde CAS No. 287978-28-3

9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde

Cat. No.: B15092615
CAS No.: 287978-28-3
M. Wt: 307.4 g/mol
InChI Key: XLMIVPFPBUWICE-UHFFFAOYSA-N
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Description

9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde: is an organic compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their interesting photophysical properties. This compound is primarily synthesized for scientific research purposes due to its unique properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde typically involves the formylation reaction of 9-(2-ethylhexyl)carbazole with different formylating agents. This process can be carried out using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using high-boiling solvents like xylene and coupling reactions such as Suzuki coupling .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde has a wide range of scientific research applications, including:

    Organic Electronics: Its electron-donating properties and ability to form stable films make it a potential candidate for hole-transport materials in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

    Photocatalysis: It can be used as a photocatalyst for hydrogen evolution and organic transformations due to its light-harvesting properties.

    Sensors: It can be employed in chemical sensors due to its ability to interact with specific molecules and generate a measurable response.

Mechanism of Action

The mechanism by which 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. It acts as an electron donor, facilitating various photophysical and electrochemical processes. The compound’s structure allows for efficient conjugation and favorable electronic properties, making it effective in applications like organic electronics and photocatalysis .

Comparison with Similar Compounds

  • 9-(2-Ethylhexyl)carbazole
  • Dibenzothiophene-5,5-dioxide
  • 5,6-Difluorobenzo[c][1,2,5]thiadiazole

Comparison: Compared to similar compounds, 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde exhibits unique properties such as higher photoluminescence efficiencies and better thermal and oxidation stability. These characteristics make it particularly valuable for applications in organic electronics and photocatalysis .

Properties

IUPAC Name

9-(2-ethylhexyl)carbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-3-5-8-16(4-2)14-22-20-10-7-6-9-18(20)19-13-17(15-23)11-12-21(19)22/h6-7,9-13,15-16H,3-5,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIVPFPBUWICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592800
Record name 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287978-28-3
Record name 9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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